

solubility of 4-Hydroxyphenylglyoxal hydrate in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Hydroxyphenylglyoxal hydrate
Cat. No.:	B171651
Get Quote	

An In-Depth Technical Guide to the Solubility of **4-Hydroxyphenylglyoxal Hydrate**

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Hydroxyphenylglyoxal hydrate** (also known as p-Hydroxyphenylglyoxal monohydrate). Designed for researchers, scientists, and professionals in drug development and biochemical sciences, this document delves into the theoretical principles governing its solubility, presents available qualitative and quantitative data, and offers detailed, field-proven protocols for experimental solubility determination. By synthesizing chemical theory with practical application, this guide serves as an essential resource for the effective handling, formulation, and application of this versatile reagent.

Introduction to 4-Hydroxyphenylglyoxal Hydrate Chemical Overview and Properties

4-Hydroxyphenylglyoxal hydrate is a specialized organic compound recognized for its utility as a chemical intermediate and a reagent in biochemical research.^[1] Structurally, it is an aromatic alpha-ketoaldehyde featuring a hydroxyl group on the phenyl ring. The presence of the glyoxal moiety in its hydrated form (a geminal diol) significantly influences its chemical reactivity and physical properties.

Key physical and chemical properties are summarized below:

Property	Value	Reference(s)
Synonyms	p-Hydroxyphenylglyoxal monohydrate, HPG	[2]
Molecular Formula	C ₈ H ₈ O ₄ (C ₈ H ₆ O ₃ ·H ₂ O)	[3]
Molecular Weight	168.15 g/mol	[3]
Appearance	Light yellow to dark beige solid	[3]
Melting Point	108 - 110 °C	[3]
Storage	0 - 8 °C, under inert gas	[3]

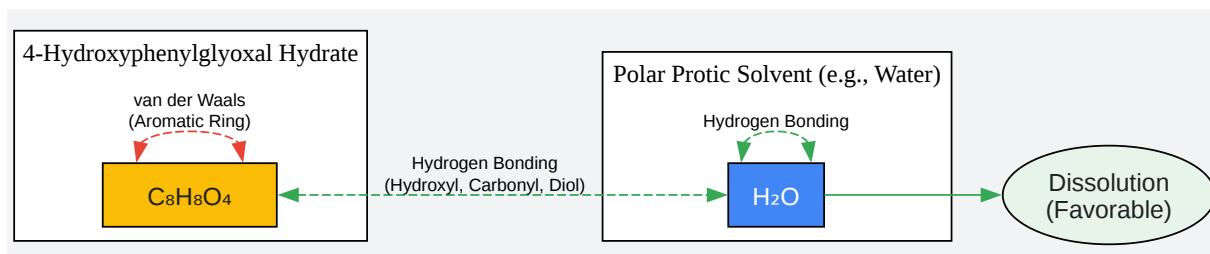
Significance in Research and Development

4-Hydroxyphenylglyoxal hydrate is a valuable tool in several scientific domains. Its primary application lies in protein chemistry, where it serves as a selective reagent for the chemical modification of arginine residues in proteins and peptides.[4] This specificity allows researchers to probe enzyme active sites and investigate protein structure-function relationships. Beyond this, it is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

The Critical Role of Solubility in Application

Understanding the solubility of **4-Hydroxyphenylglyoxal hydrate** is paramount for its successful application. For protein modification studies, which are typically conducted in aqueous buffer systems, sufficient water solubility is essential.[4] In synthetic organic chemistry, selecting an appropriate solvent is critical for controlling reaction kinetics, yield, and purity. Therefore, a detailed solubility profile enables researchers to design robust experimental protocols, develop effective formulations, and ensure reproducible results.

Theoretical Principles of Solubility


The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting these interactions.[5]

Molecular Structure and Intermolecular Forces

The structure of **4-Hydroxyphenylglyoxal hydrate** contains both polar and non-polar regions, resulting in a nuanced solubility profile.

- **Polar Functional Groups:** The molecule possesses a phenolic hydroxyl (-OH) group, a ketone (C=O) group, and a hydrated aldehyde (geminal diol, -CH(OH)₂). These groups are capable of forming strong hydrogen bonds with polar solvents like water, methanol, and ethanol.^[6]
- **Non-Polar Region:** The benzene ring is aromatic and hydrophobic, contributing to favorable van der Waals interactions with non-polar or moderately polar organic solvents.

The hydrophilic nature of the polar groups suggests compatibility with various polar solvents.^[1]

[Click to download full resolution via product page](#)

Caption: Intermolecular forces governing solubility.

The Impact of pH on Solubility

The phenolic hydroxyl group is weakly acidic (predicted $pK_a \approx 7.73$).^[3] In aqueous solutions with a pH above this pK_a , the hydroxyl group will deprotonate to form a phenolate anion. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in its aqueous solubility. Therefore, **4-Hydroxyphenylglyoxal hydrate** is expected to be much more soluble in dilute aqueous bases (e.g., 5% NaOH) than in neutral water or acidic solutions.^[7]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Adherence to proper handling protocols is mandatory when working with **4-Hydroxyphenylglyoxal hydrate**.

Summary of Chemical Hazards

Safety Data Sheets (SDS) classify this compound with the following hazards:

- H302: Harmful if swallowed.[8]
- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[9]

Required Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Body Protection: A standard laboratory coat must be worn.
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9]

Safe Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3] For long-term stability, storage under an inert gas like nitrogen is recommended.[3]

Solubility Profile Qualitative Assessment

Literature and vendor information provide a qualitative understanding of the compound's solubility. It is described as having a hydrophilic nature and increased water solubility compared to its non-hydroxylated analog, phenylglyoxal.[\[1\]](#)[\[10\]](#)

Solvent	Qualitative Solubility	Reference(s)
Water	Increased solubility over phenylglyoxal	[4] [10]
Methanol	Slightly Soluble	[3] [8]
DMSO	Slightly Soluble	[3] [8]

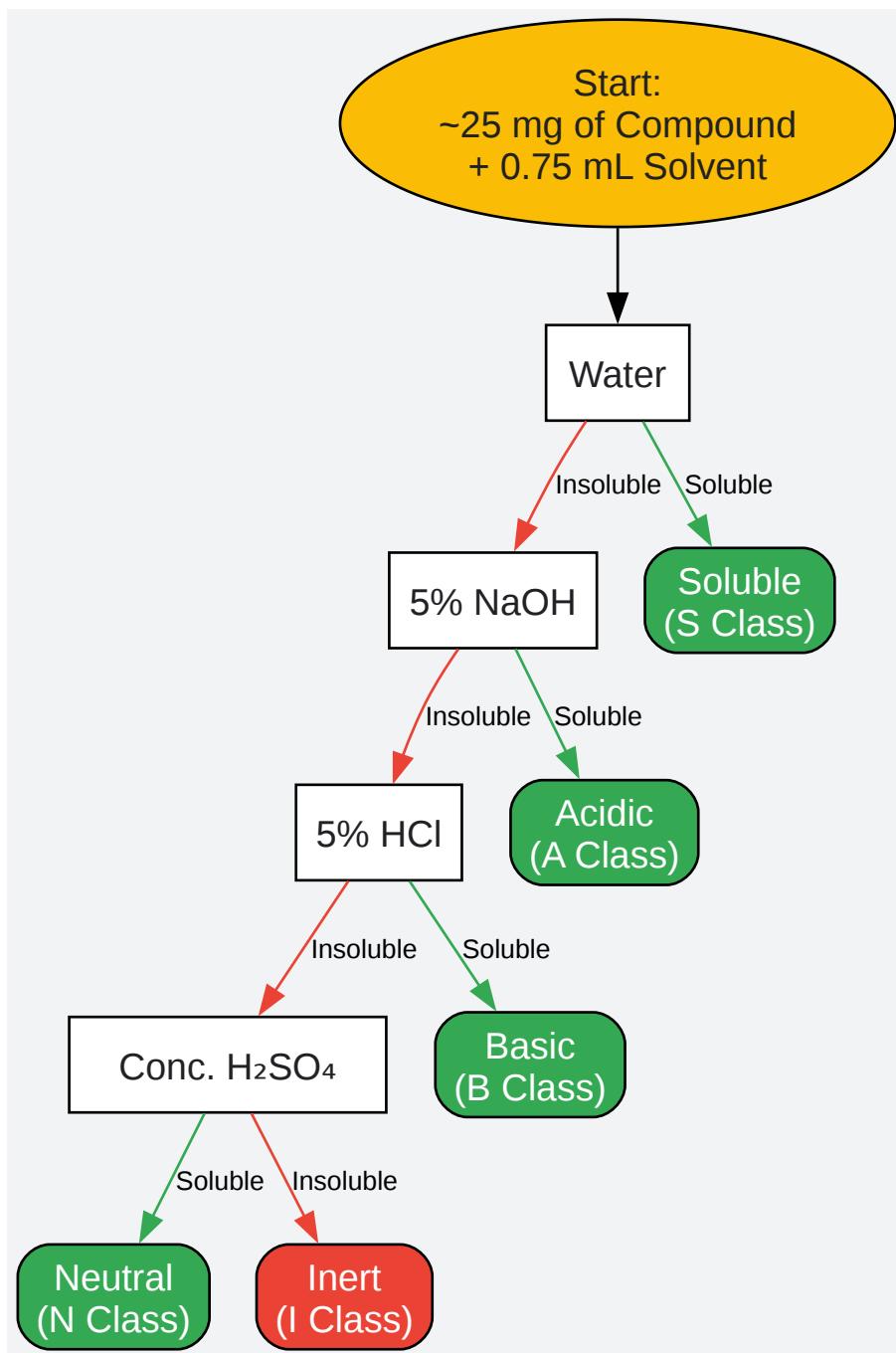
Quantitative Data and Analog Comparison

As of the publication of this guide, specific quantitative solubility data (e.g., in mg/mL) for **4-Hydroxyphenylglyoxal hydrate** is not widely available in peer-reviewed literature. This absence highlights an opportunity for foundational research.

In such cases, a field-proven approach is to analyze the solubility of structurally similar compounds to establish a reasonable expectation. The data for 4-Hydroxybenzaldehyde and Phenylglyoxal hydrate are presented below as valuable estimators.

Table of Quantitative Solubility for Analogous Compounds:

Compound	Solvent	Temperature (°C)	Solubility	Reference(s)
4-Hydroxybenzaldehyde	Water	25	8.45 mg/mL	[5]
Water	Not Specified	13.8 g/L (13.8 mg/mL)	[11]	
Ethanol	Not Specified	Freely Soluble	[5]	
Acetone, Ether	Not Specified	Easily Soluble	[12]	
Phenylglyoxal hydrate	Water	20	~28.6 mg/mL (1 part in 35)	[7]
95% Ethanol	Not Specified	Soluble (5%)	[9]	


Expert Interpretation: Based on this analog data, **4-Hydroxyphenylglyoxal hydrate** is expected to have low-to-moderate solubility in water (likely in the 10-30 mg/mL range) and good solubility in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in non-polar solvents like hexane is predicted to be very low. These estimations are not a substitute for experimental verification.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise data for their specific applications, the following validated protocols are provided.

Protocol 1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in different aqueous and organic media, providing insights into its acid-base properties.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for qualitative solubility analysis.

Methodology:

- Water Solubility: Add 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is

water-soluble.[6]

- 5% NaOH: If insoluble in water, use a fresh sample and repeat step 1 with 5% NaOH solution. Solubility indicates an acidic functional group.[6]
- 5% HCl: If insoluble in water and NaOH, use a fresh sample and repeat step 1 with 5% HCl. Solubility indicates a basic functional group.[6]
- Concentrated H₂SO₄: For compounds insoluble in the above, carefully add the substance to cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of neutral compounds containing oxygen, nitrogen, or unsaturation.[7]

Protocol 2: Quantitative Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining quantitative solubility.

Materials:

- **4-Hydroxyphenylglyoxal hydrate**
- Chosen solvent(s) of interest
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Preparation: Add an excess amount of **4-Hydroxyphenylglyoxal hydrate** to a vial containing a known volume of the solvent (e.g., 50 mg in 2 mL). The key is to ensure solid material remains undissolved, confirming saturation.

- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure the solution reaches saturation equilibrium.
- Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is crucial to prevent artificially high concentration readings.
- Dilution: Accurately dilute the clear, filtered saturate with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.
- Calculation: Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor. Repeat the experiment at least in triplicate for statistical validity.

Conclusion

4-Hydroxyphenylglyoxal hydrate is a compound of significant interest with a nuanced solubility profile governed by its unique molecular structure. While quantitative data in the public domain is sparse, a strong theoretical understanding combined with data from structural analogs predicts moderate solubility in polar protic solvents and enhanced solubility in alkaline aqueous solutions. This technical guide provides the foundational principles and robust, actionable protocols necessary for researchers to handle this reagent safely and precisely determine its solubility in any solvent system relevant to their work, ensuring the success of their research and development endeavors.

References

- (No Source)
- Experiment 1 Determination of Solubility Class. (n.d.).
- (No Source)
- 4-Hydroxybenzaldehyde. (n.d.). PubChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- (No Source)
- Safety Data Sheet. (2017, May 11). G-Biosciences.
- (No Source)
- p-Hydroxyphenyl Glyoxal. (n.d.). Cepham Life Sciences.
- (No Source)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. cephamls.com [cephamls.com]
- 3. 4-HYDROXYPHENYLGLYOXAL HYDRATE | 197447-05-5 [chemicalbook.com]
- 4. HPG 1 gram - p-Hydroxyphenylglyoxal (HPG) - ProteoChem [proteochem.com]
- 5. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. usbio.net [usbio.net]
- 9. フェニルグリオキサール 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. HPG Protein Modifier (p-Hydroxyphenylglyoxal) 100 mg - p-Hydroxyphenylglyoxal (HPG) - ProteoChem [proteochem.com]
- 11. 4-Hydroxybenzaldehyde for synthesis 123-08-0 [sigmaaldrich.com]
- 12. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- To cite this document: BenchChem. [solubility of 4-Hydroxyphenylglyoxal hydrate in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171651#solubility-of-4-hydroxyphenylglyoxal-hydrate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com